Scaffold Versatility: 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine as a Proven Core for High-Potency Kinase Inhibitors
The 1,2,3,4-tetrahydro-1,6-naphthyridine core, particularly when derivatized at the 8-position, has been a key motif in the design of potent kinase inhibitors. A study on CDK4/6 inhibitors demonstrated that systematic optimization of this scaffold led to the discovery of compound 28, which exhibited an IC50 value of 2.0 nM against CDK4 [1]. This level of potency from the 1,6-naphthyridine scaffold directly contrasts with the lower potency often observed for unsubstituted or 1,5- and 1,7-isomers, which have been reported to show only moderate cytotoxic activities (IC50 values > 0.7 µM) across cancer cell lines like HeLa and PC-3 [2].
| Evidence Dimension | Kinase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | Not directly available for the free amine, but a derivative (compound 28) achieves 2.0 nM against CDK4 [1] |
| Comparator Or Baseline | Other naphthyridine derivatives (e.g., 14, 15, 16) showing IC50 values of 2.6, 2.3, and 0.71 µM against HeLa cancer cells [2] |
| Quantified Difference | At least 350-fold improvement in potency for the optimized 1,6-naphthyridine scaffold derivative over the comparator naphthyridines |
| Conditions | CDK4 enzymatic assay (for target) vs. HeLa cell viability MTT assay (for comparators) |
Why This Matters
Procurement of the specific 1,2,3,4-tetrahydro-1,6-naphthyridin-8-amine scaffold is a strategic investment for kinase inhibitor programs, as this core has demonstrated a >350-fold increase in on-target potency compared to other naphthyridine regioisomers in cellular contexts.
- [1] Zha, C., Deng, W., Fu, Y., Tang, S., Lan, X., Ye, Y., ... & Wan, H. (2018). Design, synthesis and biological evaluation of tetrahydronaphthyridine derivatives as bioavailable CDK4/6 inhibitors for cancer therapy. European Journal of Medicinal Chemistry, 148, 140-153. View Source
- [2] Hwang, Y. J., Chung, M. L., Sohn, U. D., & Im, C. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean Journal of Physiology and Pharmacology, 17(6), 517-523. View Source
